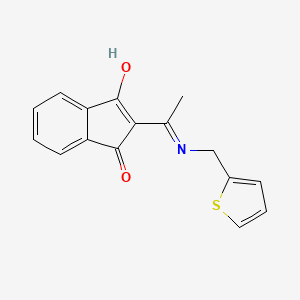

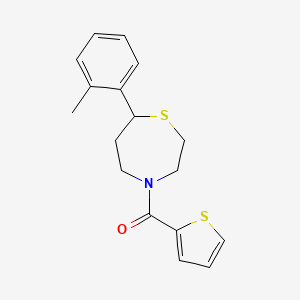

1-(6-chloro-2-pyridinyl)-3-(methylsulfanyl)-1H-1,2,4-triazol-5-amine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

1-(6-Chloro-2-pyridinyl)-3-(methylsulfanyl)-1H-1,2,4-triazol-5-amine, or commonly known as CPMT, is a synthetic compound that has been studied extensively for its potential applications in various scientific research areas. CPMT has been found to possess a wide range of biological activities, including antimicrobial, antifungal, and antioxidant properties. It has been used in various laboratory experiments to study its biochemical and physiological effects, as well as its mechanism of action. Additionally, CPMT has been found to have potential applications in the development of new drugs and treatments.

Applications De Recherche Scientifique

Reactivity and Synthesis Applications

- Cyclocondensation Reactions : Derivatives of the compound undergo cyclocondensation to form 5-methylsulfanyl-1,3,4-thiadiazole or 1,2,4-triazole derivatives, showing potential in synthetic chemistry for developing tuberculostatic agents, though no significant activity was found in preliminary tests (Orlewska et al., 2006).

- Heterocyclic Amide Synthesis : A method for the regioselective synthesis of heterocyclic amides via N-acylation, followed by microwave-assisted Fries rearrangement under catalyst- and solvent-free conditions, showcases the utility of such compounds in synthetic chemistry (Moreno-Fuquen et al., 2019).

Herbicidal Activity

- Broad Spectrum Herbicidal Activity : Certain substituted N-aryl[1,2,4]triazolo[1,5-a]pyridine-2-sulfonamide compounds, related to the queried compound, were found to possess excellent herbicidal activity across a wide range of vegetation at low application rates, indicating the potential of such derivatives in agricultural applications (Moran, 2003).

Antimicrobial Activity

- Synthesis and Antimicrobial Activity : The synthesis of 1,2,4-triazole derivatives has shown effectiveness in generating compounds with antimicrobial properties. These derivatives, including those similar to the compound , can also act as surface active agents, highlighting their potential in medical and industrial applications (El-Sayed, 2006).

Synthetic Building Blocks

- Building Blocks for Peptides and Glycopeptides : The 1,2,4-dithiazolidine-3,5-dione heterocycle, related to the compound's structural motif, serves as a removable amino protecting group in the synthesis of peptides, glycopeptides, and PNA. This demonstrates the compound's relevance as a precursor or building block in the synthesis of complex biological molecules (Barany et al., 2005).

Propriétés

IUPAC Name |

2-(6-chloropyridin-2-yl)-5-methylsulfanyl-1,2,4-triazol-3-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8ClN5S/c1-15-8-12-7(10)14(13-8)6-4-2-3-5(9)11-6/h2-4H,1H3,(H2,10,12,13) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MCAUTSFBOBQJAZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=NN(C(=N1)N)C2=NC(=CC=C2)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8ClN5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

241.70 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(1R,5S)-8-((3-fluoro-4-methoxyphenyl)sulfonyl)-8-azabicyclo[3.2.1]oct-2-ene](/img/structure/B2587282.png)

![(E)-N'-((E)-{4-[(2-chloro-6-fluorobenzyl)oxy]phenyl}methylidene)-3-(2,5-dimethylphenyl)-2-propenohydrazide](/img/structure/B2587283.png)

![N-(2-(dimethylamino)ethyl)-2-(2-fluorophenoxy)-N-(4-(trifluoromethyl)benzo[d]thiazol-2-yl)acetamide hydrochloride](/img/structure/B2587284.png)

![N-(3,4-dimethoxyphenyl)-1-{[4-(3,4-dimethylbenzamido)phenyl]methyl}-1H-imidazole-4-carboxamide](/img/structure/B2587286.png)

![2-[3-(2-furylmethyl)-2,4-dioxo-3,4-dihydro[1]benzothieno[3,2-d]pyrimidin-1(2H)-yl]-N-(3-methoxyphenyl)acetamide](/img/no-structure.png)

![N-(8-chloro-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-2,5-dimethoxybenzenesulfonamide](/img/structure/B2587291.png)

![2,6-Difluoro-N-[2-[4-(furan-2-yl)thiophen-2-yl]-2-hydroxyethyl]benzenesulfonamide](/img/structure/B2587301.png)

![N-(2-(4-((4-fluorobenzyl)amino)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)acetamide](/img/structure/B2587302.png)